![molecular formula C23H28F3O3P B12895806 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate](/img/structure/B12895806.png)
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate is a complex organophosphorus compound It features a cyclohexyl ring substituted with isopropyl and methyl groups, and a phenylphosphonate moiety substituted with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate typically involves the reaction of a cyclohexyl derivative with a phenylphosphonate precursor. The reaction conditions often include the use of organic solvents such as tetrahydrofuran or diethyl ether, and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylphosphonate moiety can interact with enzymes and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: A similar compound used as a ligand in various coupling reactions.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with applications in organic synthesis.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate is unique due to its specific stereochemistry and the presence of both cyclohexyl and phenylphosphonate moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C23H28F3O3P |
---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
1-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C23H28F3O3P/c1-16(2)21-14-9-17(3)15-22(21)29-30(27,20-7-5-4-6-8-20)28-19-12-10-18(11-13-19)23(24,25)26/h4-8,10-13,16-17,21-22H,9,14-15H2,1-3H3/t17-,21+,22-,30?/m1/s1 |
InChI-Schlüssel |
HUKQCSOFUVIUNM-IXCZLXKDSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.